molecular formula C8H14O2 B14352391 5-Methyl-3-methylidenehexanoic acid CAS No. 90252-88-3

5-Methyl-3-methylidenehexanoic acid

Cat. No.: B14352391
CAS No.: 90252-88-3
M. Wt: 142.20 g/mol
InChI Key: YSKNMQIWBNRHTC-UHFFFAOYSA-N
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Description

5-Methyl-3-methylidenehexanoic acid is an organic compound with a unique structure that includes both a methyl group and a methylidene group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-methylidenehexanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to form the desired product . Another method involves the oxidation of primary alcohols or aldehydes to form carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and specific reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-methylidenehexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3-methylidenehexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simple carboxylic acid with a six-carbon chain.

    3-Methylhexanoic acid: Similar structure but lacks the methylidene group.

    5-Methylhexanoic acid: Similar structure but lacks the methylidene group.

Uniqueness

5-Methyl-3-methylidenehexanoic acid is unique due to the presence of both a methyl group and a methylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

90252-88-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-methyl-3-methylidenehexanoic acid

InChI

InChI=1S/C8H14O2/c1-6(2)4-7(3)5-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

YSKNMQIWBNRHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)CC(=O)O

Origin of Product

United States

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